molecular formula C13H18N4OS B10942338 (5E)-3-butyl-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-2-thioxoimidazolidin-4-one

(5E)-3-butyl-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10942338
M. Wt: 278.38 g/mol
InChI Key: WHKRCMHIUGQKHD-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BUTYL-5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex heterocyclic compound that features both imidazole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

3-BUTYL-5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-BUTYL-5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-BUTYL-5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE apart is its unique combination of imidazole and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

IUPAC Name

(5E)-3-butyl-5-[(1,5-dimethylpyrazol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H18N4OS/c1-4-5-6-17-12(18)11(14-13(17)19)8-10-7-9(2)16(3)15-10/h7-8H,4-6H2,1-3H3,(H,14,19)/b11-8+

InChI Key

WHKRCMHIUGQKHD-DHZHZOJOSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=NN(C(=C2)C)C)/NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=NN(C(=C2)C)C)NC1=S

Origin of Product

United States

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